molecular formula C20H18FNO3S B3407103 2-(4-Fluorophenyl)-2-oxoethyl 5-(1,3-benzothiazol-2-yl)pentanoate CAS No. 500267-35-6

2-(4-Fluorophenyl)-2-oxoethyl 5-(1,3-benzothiazol-2-yl)pentanoate

Cat. No.: B3407103
CAS No.: 500267-35-6
M. Wt: 371.4 g/mol
InChI Key: PNPZQZKIWZYYDH-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-2-oxoethyl 5-(1,3-benzothiazol-2-yl)pentanoate is a synthetic organic compound that features a fluorophenyl group and a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-2-oxoethyl 5-(1,3-benzothiazol-2-yl)pentanoate typically involves a multi-step process:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized via the condensation of 2-aminothiophenol with a carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where 4-fluorobenzoyl chloride reacts with an appropriate substrate in the presence of a Lewis acid catalyst like aluminum chloride.

    Esterification: The final step involves the esterification of the intermediate compounds to form the desired ester, this compound, using reagents such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

    Oxidation: Oxidized derivatives of the benzothiazole ring

    Reduction: Alcohol derivatives of the original ester

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, 2-(4-Fluorophenyl)-2-oxoethyl 5-(1,3-benzothiazol-2-yl)pentanoate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the benzothiazole moiety suggests possible activity against certain biological targets, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics, due to the presence of the fluorophenyl group.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-2-oxoethyl 5-(1,3-benzothiazol-2-yl)pentanoate involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety can interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The fluorophenyl group may enhance the compound’s binding affinity and specificity through hydrophobic interactions and electronic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-2-oxoethyl 5-(1,3-benzothiazol-2-yl)pentanoate
  • 2-(4-Bromophenyl)-2-oxoethyl 5-(1,3-benzothiazol-2-yl)pentanoate
  • 2-(4-Methylphenyl)-2-oxoethyl 5-(1,3-benzothiazol-2-yl)pentanoate

Uniqueness

Compared to its analogs, 2-(4-Fluorophenyl)-2-oxoethyl 5-(1,3-benzothiazol-2-yl)pentanoate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity, biological activity, and physical properties. Fluorine’s high electronegativity and small size can enhance the compound’s stability and its ability to interact with biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[2-(4-fluorophenyl)-2-oxoethyl] 5-(1,3-benzothiazol-2-yl)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FNO3S/c21-15-11-9-14(10-12-15)17(23)13-25-20(24)8-4-3-7-19-22-16-5-1-2-6-18(16)26-19/h1-2,5-6,9-12H,3-4,7-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPZQZKIWZYYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CCCCC(=O)OCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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